molecular formula C19H18F3NO2 B2961685 N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 2034409-92-0

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2961685
CAS No.: 2034409-92-0
M. Wt: 349.353
InChI Key: SVXNIWJTUQWVCD-UHFFFAOYSA-N
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Description

N-((2-Methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(trifluoromethyl)benzamide is a benzamide derivative characterized by a methoxy-substituted 2,3-dihydro-1H-indenylmethyl group and a trifluoromethyl (-CF₃) substituent at the ortho position of the benzamide ring.

Properties

IUPAC Name

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO2/c1-25-18(10-13-6-2-3-7-14(13)11-18)12-23-17(24)15-8-4-5-9-16(15)19(20,21)22/h2-9H,10-12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXNIWJTUQWVCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features an indene moiety and a trifluoromethylbenzamide group, which contribute to its chemical reactivity and biological properties. Its molecular formula is C15H16F3NC_{15}H_{16}F_3N, with a molecular weight of approximately 293.29 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Indene Moiety : This can be achieved through cyclization reactions starting from suitable precursors.
  • Introduction of the Methoxy Group : Methylation reactions using reagents like methyl iodide in the presence of bases (e.g., potassium carbonate) are common.
  • Amide Formation : The final step involves coupling the indene derivative with a trifluoromethylbenzoyl chloride under basic conditions to form the amide bond.

These synthetic strategies are crucial for producing the compound in adequate yields for biological testing.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

  • Inhibition of Cell Proliferation : The compound has shown cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer), with IC50 values ranging from 5 to 15 µM .
Cell LineIC50 (µM)
A5495
HCT11610
MCF712

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Cell Cycle Arrest : Studies suggest that it induces G2/M phase arrest in cancer cells, which is critical for preventing cell division.
  • Apoptosis Induction : The compound promotes apoptosis through upregulation of pro-apoptotic factors such as Bax and downregulation of anti-apoptotic factors like Bcl-2 .

Anti-inflammatory Properties

In addition to its anticancer activity, this compound has been investigated for its anti-inflammatory potential. It has demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory diseases .

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • Study on Lung Cancer Cells : A study conducted on A549 cells revealed that treatment with the compound resulted in a significant reduction in cell viability, indicating strong anticancer activity .
    • Experimental Setup : Cells were treated with varying concentrations of the compound for 48 hours.
    • Results : Cell viability was assessed using MTT assays.
  • Inflammatory Response Modulation : In another study, the compound was shown to reduce TNF-alpha release in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from the Benzamide Family

The compound shares structural homology with several benzamide derivatives synthesized and characterized in recent studies. Key comparisons include:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-(trifluoromethyl), 2-methoxy-indenylmethyl C₂₀H₁₉F₃NO₂ 386.37 High lipophilicity due to -CF₃; methoxy group may enhance solubility
B1 () Benzamide (no substituents) C₁₇H₁₇NO₂ 267.33 Lower molecular weight; absence of -CF₃ reduces metabolic stability
B5 () 4-Fluorobenzamide C₁₇H₁₆FNO₂ 285.31 Fluorine substitution improves bioavailability but lacks -CF₃’s strong electron withdrawal
B9 () 4-Cyanobenzamide C₁₈H₁₆N₂O₂ 292.34 Cyano group (-CN) enhances polarity but may reduce membrane permeability
Compound 3,5-Bis(trifluoromethyl)benzamide, hydroxy-indenyl C₁₉H₁₅F₆NO₂ 403.32 Dual -CF₃ groups increase electronegativity; hydroxy group impacts H-bonding
Compound 4-(Trifluoromethyl), chloro-dioxo-indenyl C₁₇H₉ClF₃NO₃ 367.71 Chloro and dioxo groups introduce oxidative instability but enhance reactivity

Pharmacokinetic and Functional Comparisons

  • Synthetic Yield : Analogous benzamides synthesized via acyl chloride coupling (e.g., B1 in ) report moderate yields (~56%), suggesting similar challenges in isolating the target compound due to steric hindrance from the indenylmethyl group .

Substituent Effects on Reactivity and Stability

  • Methoxy vs. Hydroxy Groups : The methoxy group in the target compound likely reduces hydrogen-bonding capacity compared to the hydroxy-substituted analog in , which may affect solubility and protein interactions .
  • Trifluoromethyl vs.

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